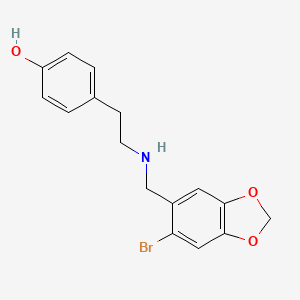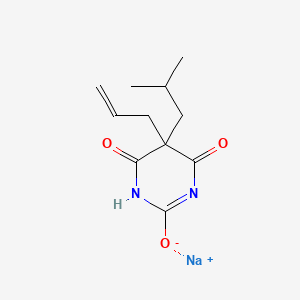
Butalbital sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a short-to-intermediate acting barbiturate that exhibits muscle-relaxing and anti-anxiety properties, producing central nervous system depression ranging from mild sedation to general anesthesia . Butalbital sodium is commonly used in combination with other medications, such as acetaminophen, aspirin, and caffeine, for the treatment of tension-type headaches .
Vorbereitungsmethoden
The preparation of butalbital sodium involves several steps. One method includes the reaction of 2-allyl diethyl malonate with sodium ethoxide in ethanol, followed by the addition of isobutyl bromide to produce 2-isobutyl-2-allyl diethyl malonate . This intermediate is then reacted with urea in the presence of sodium ethoxide and ethanol, and the pH is adjusted with hydrochloric acid to precipitate butalbital . The crude product is purified by dissolving in an ethanol-water solution, followed by filtration and vacuum drying . This method is suitable for industrial production due to its simplicity, high yield, and reduced environmental impact .
Analyse Chemischer Reaktionen
Butalbital sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable barbituric acid core.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and isobutyl groups, under appropriate conditions.
Common reagents used in these reactions include sodium ethoxide, ethanol, isobutyl bromide, and urea . The major products formed from these reactions are typically derivatives of butalbital with modified side chains.
Wissenschaftliche Forschungsanwendungen
Butalbital sodium has several scientific research applications:
Wirkmechanismus
Butalbital sodium exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the brain . This leads to the opening of chloride channels, hyperpolarizing the neuron, and decreasing its firing rate, resulting in sedation and muscle relaxation . Additionally, this compound inhibits neuronal acetylcholine and glutamate receptors, further contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Butalbital sodium is similar to other barbiturates such as:
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Pentobarbital: A short-acting barbiturate used for anesthesia and as an anticonvulsant.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Compared to these compounds, this compound has a unique combination of muscle-relaxing and anti-anxiety properties, making it particularly effective for treating tension-type headaches .
Eigenschaften
CAS-Nummer |
23554-70-3 |
|---|---|
Molekularformel |
C11H15N2NaO3 |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
LIZXGILRVOONMO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Verwandte CAS-Nummern |
77-26-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



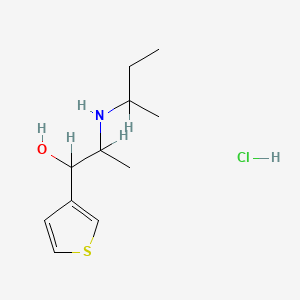
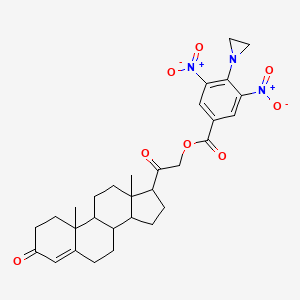
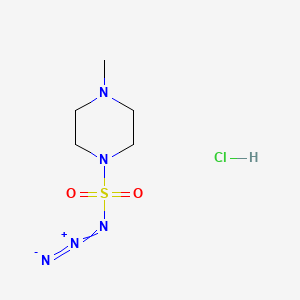
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

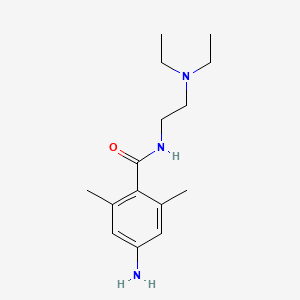
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
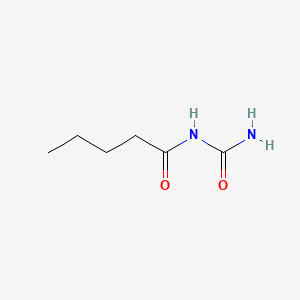
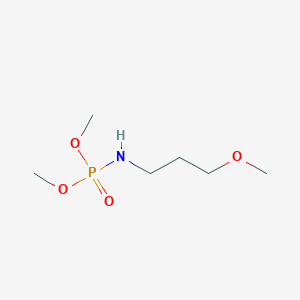

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

